N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbenzenecarboxamide
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Description
N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbenzenecarboxamide is a useful research compound. Its molecular formula is C24H23ClFN3O3S and its molecular weight is 487.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperazine derivatives, a class of compounds to which this molecule belongs, are known to show a wide range of biological and pharmaceutical activity . They are employed in various drugs and have been reported to inhibit microtubule synthesis, inhibit cell cycle progression, and inhibit angiogenesis .
Mode of Action
Piperazine derivatives often work by interacting with their targets and causing changes in the target’s function .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Piperazine derivatives are known to affect a variety of pathways due to their broad biological activity .
Result of Action
Piperazine derivatives can have a variety of effects depending on their specific structures and targets .
Properties
IUPAC Name |
N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN3O3S/c1-17-3-2-4-18(15-17)24(30)27-20-7-10-23(22(26)16-20)28-11-13-29(14-12-28)33(31,32)21-8-5-19(25)6-9-21/h2-10,15-16H,11-14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSUXUMXHRHKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.